

tirabrutinib HBV reactivation prophylaxis protocol

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Compound Focus: Tirabrutinib

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HBV Reactivation Risk with BTK Inhibitors

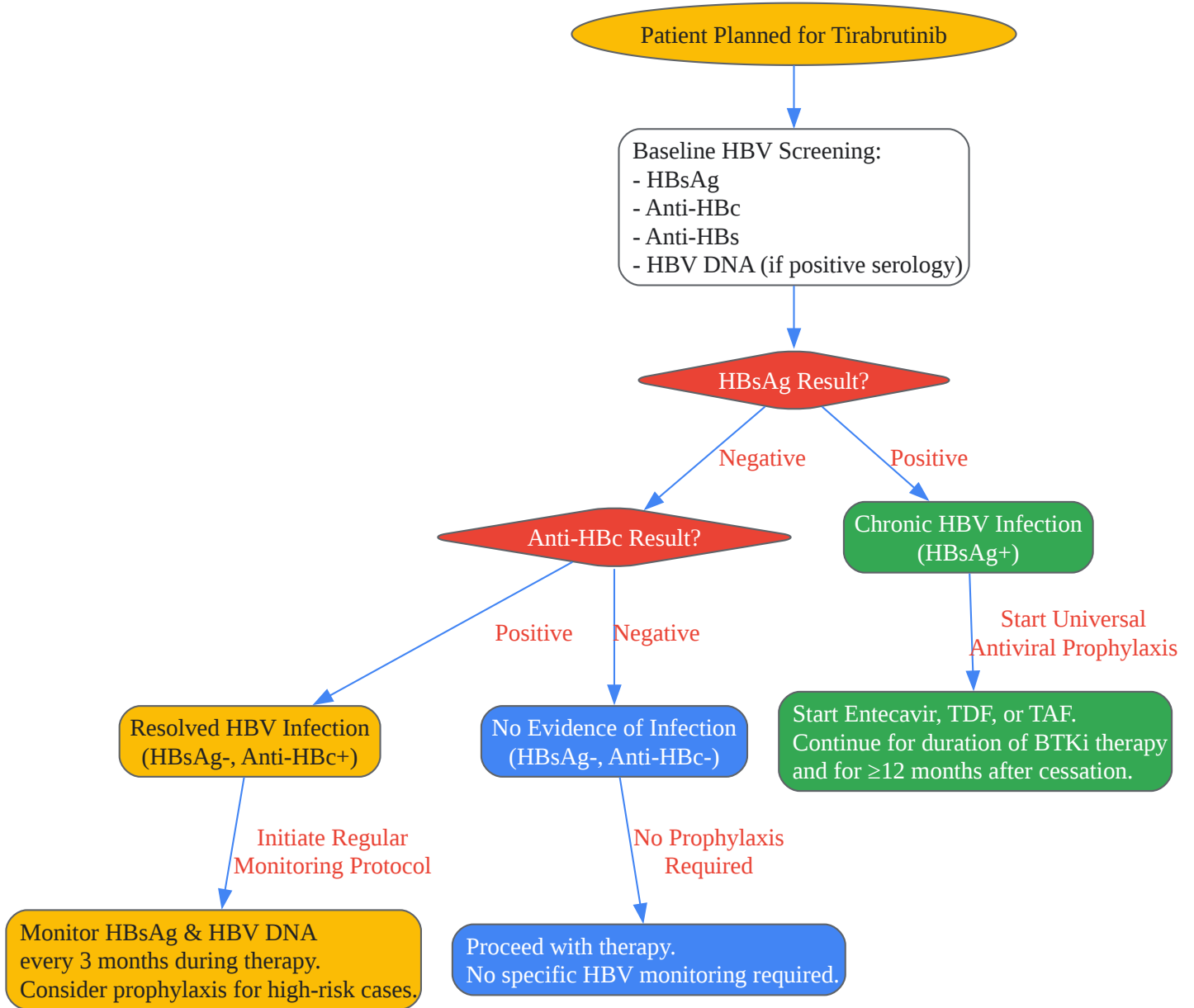
BTK inhibitors as a drug class carry a clinically significant risk of Hepatitis B virus (HBV) reactivation [1] [2] [3]. This risk is stratified based on a patient's baseline HBV serological status.

The table below summarizes the reactivation risk and recommended management based on available studies, primarily involving ibrutinib, acalabrutinib, and zanubrutinib [1] [2] [4].

Baseline HBV Status	Definition	Estimated Reactivation Risk	Recommended Management for BTKi Therapy
Chronic Infection	HBsAg+	High (>10%)	Universal Antiviral Prophylaxis is recommended [5] [6] [3].
Past/Resolved Infection	HBsAg-, Anti-HBc+	Moderate (1-10%)	Regular Monitoring (q3mo) of HBsAg & HBV DNA is warranted [1] [2] [4]. Universal prophylaxis is not universally recommended but may be considered [3].
No Evidence of Infection	HBsAg-, Anti-HBc-	Very Low	No specific prophylaxis required.

Technical Guide: Prophylaxis & Monitoring Protocol

The following workflow provides a detailed, actionable protocol for managing patients initiating **tirabrutinib** therapy, based on the risk stratification above and current clinical guidelines [5] [6].



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Key Procedural Details

- **Universal Screening:** Prior to initiating **tirabrutinib**, all patients must be screened using a triple panel test: **HBsAg, Anti-HBc, and Anti-HBs** [5] [6]. This is critical for accurate risk stratification.
- **Antiviral Prophylaxis:** For patients with chronic HBV infection (HBsAg+), prophylactic antiviral therapy with **Entecavir, Tenofovir Disoproxil Fumarate (TDF), or Tenofovir Alafenamide (TAF)** is strongly recommended [6]. Prophylaxis should begin before or at the same time as **tirabrutinib** and continue for the duration of therapy, plus for at least 12 months after stopping, with monitoring thereafter [5].
- **Regular Monitoring for Resolved Infection:** For patients with resolved infection (HBsAg-, Anti-HBc+), regular monitoring every 3 months is essential [1] [4]. The panel should include **HBsAg and HBV DNA**. Immediate initiation of antiviral therapy is required if HBV reactivation is detected [1] [7].

Critical Considerations for Researchers

- **Class-Based Risk:** The recommendations are extrapolated from the BTKi drug class. **There is no published clinical data specifically addressing tirabrutinib and HBV reactivation** [3]. This represents a significant knowledge gap.
- **Seronegative Occult HBV:** Rare cases of reactivation in patients negative for both HBsAg and Anti-HBc (so-called "seronegative occult HBV") have been reported with ibrutinib [7]. In high-prevalence regions or high-risk populations, discuss baseline HBV DNA testing.
- **Consult Guidelines:** Always consult the most current versions of professional society guidelines (e.g., AASLD, EASL, APASL) as recommendations may evolve.

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